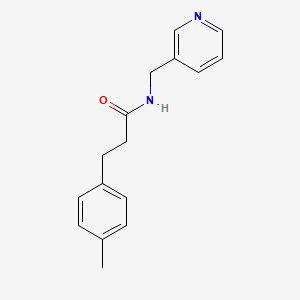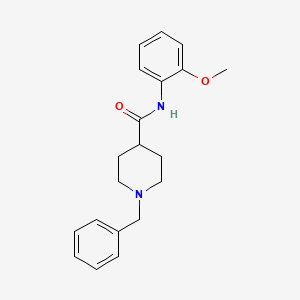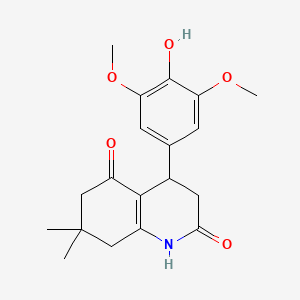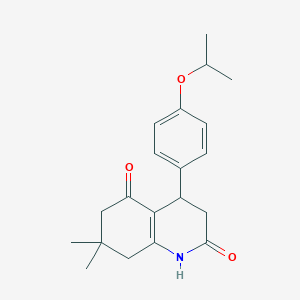
3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide
Übersicht
Beschreibung
3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide, also known as MPMP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPMP is a small molecule that belongs to the class of amides and is synthesized through a multi-step process.
Wirkmechanismus
The exact mechanism of action of 3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide is not fully understood, but it is believed to act through multiple pathways. 3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. 3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide has also been found to modulate the expression of genes involved in cell proliferation and apoptosis, which may contribute to its anti-tumor properties. Additionally, 3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide has been shown to enhance the activity of neurotransmitters such as acetylcholine and dopamine, which may explain its positive effects on cognitive function.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide has been shown to have several biochemical and physiological effects in preclinical studies. 3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. 3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide in lab experiments is its relatively simple synthesis process. 3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide can be synthesized in a few steps with a reasonable yield, making it a cost-effective option for researchers. Additionally, 3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide has been shown to have low toxicity and good bioavailability, which makes it a suitable candidate for further development as a therapeutic agent.
One of the limitations of using 3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy. Additionally, the mechanism of action of 3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide is not fully understood, which may hinder its further development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide. One direction is to further investigate the mechanism of action of 3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide to better understand its therapeutic potential. Another direction is to explore the potential of 3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide in clinical trials. Overall, the research on 3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide holds promise for the development of new therapeutic agents for various diseases.
Wissenschaftliche Forschungsanwendungen
3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. 3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties in preclinical studies. 3-(4-methylphenyl)-N-(3-pyridinylmethyl)propanamide has also been shown to have a positive effect on cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-13-4-6-14(7-5-13)8-9-16(19)18-12-15-3-2-10-17-11-15/h2-7,10-11H,8-9,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMZLUUNTGZFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B4437257.png)
![2-(4-chlorophenyl)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4437263.png)

![ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4437285.png)
![N-{1-methyl-2-[2-(4-methyl-1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B4437298.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4437311.png)
![1-ethyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4437315.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4437321.png)

![3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4437342.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B4437346.png)


